

# Application Notes and Protocols for $^1\text{H}$ NMR Spectrum of Dibenzylamine

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## Compound of Interest

Compound Name: *Dibenzylamine*

Cat. No.: *B1670424*

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These application notes provide a detailed analysis of the  $^1\text{H}$  NMR spectrum of **dibenzylamine**, a common secondary amine used as a precursor in the synthesis of pharmaceuticals and other organic compounds. This document includes tabulated spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and a visual representation of the molecular structure's proton environments.

## $^1\text{H}$ NMR Spectral Data of Dibenzylamine

The  $^1\text{H}$  NMR spectrum of **dibenzylamine** is characterized by three main signals corresponding to the aromatic, benzylic, and amine protons. Due to the molecule's symmetry, the two benzyl groups are chemically equivalent, simplifying the spectrum.

Table 1:  $^1\text{H}$  NMR Data for **Dibenzylamine** in  $\text{CDCl}_3$

Signal Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic Protons (C <sub>6</sub> H <sub>5</sub> )	~7.3	Multiplet	10H
Methylene Protons (CH <sub>2</sub> )	~3.8	Singlet	4H
Amine Proton (NH)	~1.6	Broad Singlet	1H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## Interpretation of the Spectrum

The <sup>1</sup>H NMR spectrum of **dibenzylamine** displays a complex multiplet in the aromatic region, typically between 7.2 and 7.4 ppm. This signal integrates to 10 protons, corresponding to the ten protons on the two phenyl rings. The overlapping signals of the ortho, meta, and para protons result in the complex splitting pattern.

The four methylene (CH<sub>2</sub>) protons of the two benzyl groups are chemically equivalent and appear as a sharp singlet at approximately 3.8 ppm. The absence of adjacent non-equivalent protons leads to the singlet multiplicity.

The amine (NH) proton gives rise to a broad singlet around 1.6 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.[\[1\]](#)[\[2\]](#)

## Experimental Protocol

This protocol outlines the standard procedure for the preparation and acquisition of a high-quality <sup>1</sup>H NMR spectrum of **dibenzylamine**.

### 1. Sample Preparation:

- Materials:
  - Dibenzylamine** (5-25 mg)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Deuterated chloroform ( $\text{CDCl}_3$ , ~0.7 mL)
- 5 mm NMR tube
- Pasteur pipette
- Small vial
- Procedure:
  - Weigh approximately 5-25 mg of **dibenzylamine** into a clean, dry vial.
  - Add approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial to dissolve the sample.
  - Gently swirl the vial to ensure complete dissolution.
  - Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
  - Cap the NMR tube securely.

## 2. NMR Data Acquisition:

- Instrument: A standard 300 MHz or 500 MHz NMR spectrometer.
- Software: Standard NMR acquisition and processing software.
- Typical Acquisition Parameters:
  - Pulse Program: Standard single-pulse experiment.
  - Solvent:  $\text{CDCl}_3$
  - Temperature: 298 K
  - Number of Scans: 16
  - Relaxation Delay (d1): 1.0 s

- Acquisition Time: 4.0 s

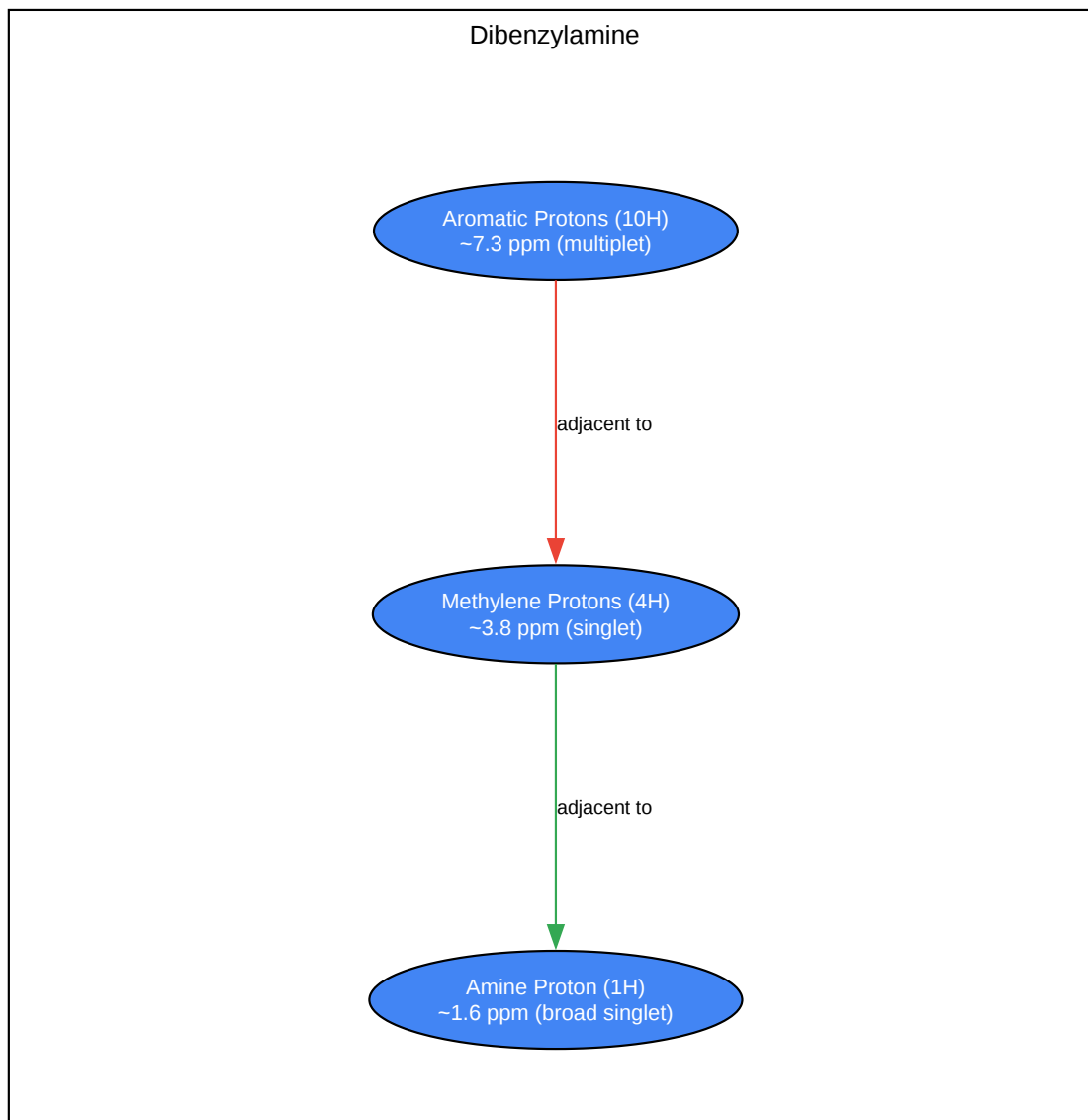
### 3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain a flat baseline.
- Calibrate the chemical shift axis by setting the residual  $\text{CHCl}_3$  solvent peak to 7.26 ppm.
- Integrate the signals to determine the relative number of protons for each peak.

## Logical Relationship of Proton Environments

The following diagram illustrates the distinct proton environments in the **dibenzylamine** molecule.

## Dibenzylamine Proton Environments



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Caption: Proton environments in **dibenzylamine**.

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